2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid typically involves the reaction of indole-3-acetic acid with glutamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and protecting groups to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the indole ring .
Scientific Research Applications
2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can influence cellular pathways and biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-butyric acid: Another indole derivative with applications in plant growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid is unique due to its specific combination of an indole ring with a glutamic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid, also referred to as N-(2-(1H-indol-3-yl)acetamido)pentanedioic acid, is a compound that integrates the structural features of indole and pentanedioic acid. This article explores its biological activity, synthesis methods, potential applications, and relevant research findings.
- Molecular Formula : C15H16N2O5
- Molecular Weight : Approximately 304.31 g/mol
- CAS Number : 192430-60-7
This compound is a derivative of indole-3-acetic acid and serves as a conjugate acid of N-acylglutamic acid. Its unique structure suggests potential roles in various biochemical pathways, particularly those related to plant hormones and signaling molecules .
1. Anti-inflammatory Properties
Indole derivatives, including this compound, are known for their anti-inflammatory effects. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
3. Anticancer Potential
The compound's interaction with apoptosis-regulating proteins positions it as a promising candidate in cancer therapy. It may act as an inhibitor of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. Studies have shown that it can influence cellular signaling pathways related to growth regulation and apoptosis .
The biological activity of this compound is primarily linked to its ability to interact with specific proteins involved in apoptosis regulation. By binding to anti-apoptotic proteins, it could potentially disrupt their function and promote cell death in cancerous tissues .
Synthesis Methods
Synthesis of this compound can be achieved through various methods, typically involving the coupling of indole derivatives with pentanedioic acid or its derivatives. The exact synthetic route may vary depending on the desired purity and yield.
Case Study 1: Apoptosis Modulation
A study investigated the effect of this compound on apoptosis in cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis rates compared to control groups. The underlying mechanism was attributed to the compound's ability to inhibit BCL-2 family proteins, which are crucial for cell survival .
Case Study 2: Inflammation Reduction
In another study focused on inflammatory responses, the compound demonstrated significant inhibition of TNF-alpha production in macrophage cultures, suggesting its potential utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Indole-3-acetic acid | Indole structure with acetic acid | Naturally occurring plant hormone |
N-acetyltryptophan | Indole structure with an acetyl group | Known for neuroprotective effects |
5-Hydroxyindoleacetic acid | Indole structure with hydroxyl and acetic groups | Metabolite of serotonin |
The uniqueness of this compound lies in its specific combination of the indole moiety with a pentanedioic acid backbone, which may allow for distinct biological activities compared to other indole derivatives.
Properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLGWOHYXIKSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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